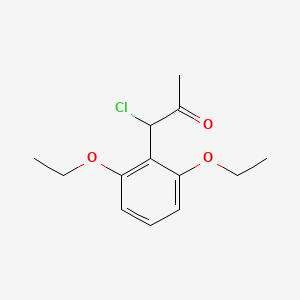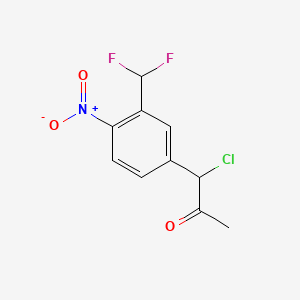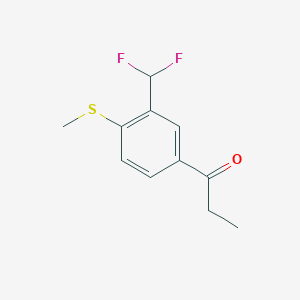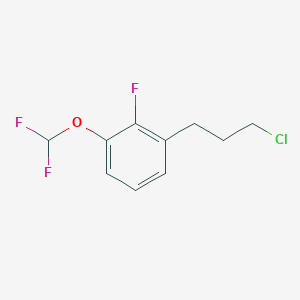
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene is an organic compound with a complex structure that includes a chloropropyl group, a difluoromethoxy group, and a fluorobenzene core
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene typically involves multiple steps, starting from commercially available precursors. The synthetic route may include halogenation, alkylation, and etherification reactions under controlled conditions. Industrial production methods often optimize these steps to increase yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene can undergo various chemical reactions, including:
Substitution Reactions: The chloropropyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts like palladium or rhodium. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can alter biological pathways and processes, leading to various effects depending on the context of its use.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene include other halogenated benzene derivatives and fluorinated organic compounds. What sets this compound apart is the specific combination of chloropropyl, difluoromethoxy, and fluorobenzene groups, which confer unique chemical properties and reactivity.
Conclusion
This compound is a compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C10H10ClF3O |
|---|---|
Peso molecular |
238.63 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-3-(difluoromethoxy)-2-fluorobenzene |
InChI |
InChI=1S/C10H10ClF3O/c11-6-2-4-7-3-1-5-8(9(7)12)15-10(13)14/h1,3,5,10H,2,4,6H2 |
Clave InChI |
ZDYUNEGJIDURNV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)F)F)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


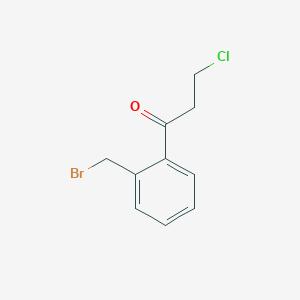
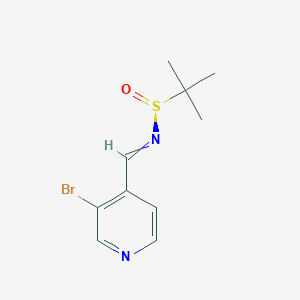
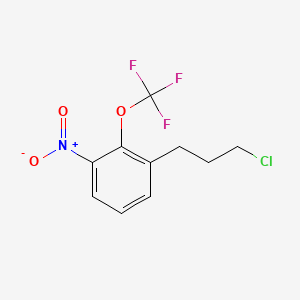

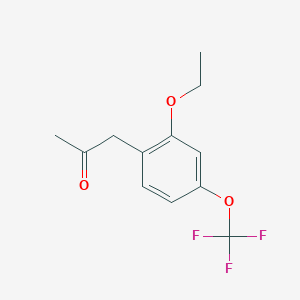
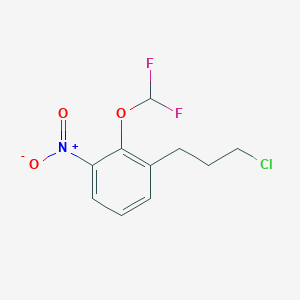
![(6-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B14046139.png)

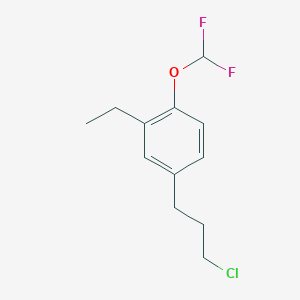
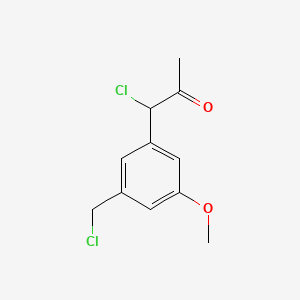
![[4-Chloro-2-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14046160.png)
